molecular formula C5H9NOS B1330277 Tetrahydrothiopyran-4-one oxime CAS No. 6309-59-7

Tetrahydrothiopyran-4-one oxime

Cat. No. B1330277
CAS RN: 6309-59-7
M. Wt: 131.2 g/mol
InChI Key: XWSBAVVPGULZOY-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-one oxime is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of tetrahydrothiopyran derivatives. For instance, the synthesis of tetrahydrothiopyran-3-one 1,1-dioxide is described as a useful synthon for the stereoselective synthesis of unsaturated carboxylic acids . This suggests that tetrahydrothiopyran derivatives can be functionalized and transformed into various other compounds, which may include oxime derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds is well-documented in the provided papers. For example, a one-pot synthesis of 5-oxo-tetrahydro-4H-benzo-[b]-pyran derivatives is reported using room temperature ionic liquids (RTILs) without any catalyst, highlighting the potential for efficient and mild synthesis conditions for such compounds . Additionally, the synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using magnesium oxide as a catalyst under solvent-free conditions indicates the possibility of green chemistry approaches in synthesizing tetrahydrothiopyran derivatives .

Molecular Structure Analysis

The molecular structure of a related compound, 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, has been investigated using X-ray diffraction and computational chemistry methods . This study provides insights into the charge density and electronic structure of the nitrogen-oxygen bond, which could be relevant when considering the oxime functionality in tetrahydrothiopyran-4-one oxime. The use of various computational methods, such as density functional theory (DFT) and Quantum Theory of Atoms In Molecules (QTAIM), could be applied to analyze the molecular structure of tetrahydrothiopyran-4-one oxime as well .

Chemical Reactions Analysis

The papers describe various chemical reactions involving tetrahydrothiopyran derivatives and related compounds. For instance, tetrahydrothiopyran-3-one 1,1-dioxide undergoes alkylation, ring opening, and bromination to yield α-halosulfone intermediates, which can be transformed by Ramberg-Backlund rearrangement into unsaturated carboxylic acids . This indicates that tetrahydrothiopyran derivatives can participate in complex reaction sequences, potentially including the formation of oxime groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tetrahydrothiopyran-4-one oxime are not directly discussed, the papers provide information on the properties of similar compounds. For example, the antibacterial activity of synthesized 2-amino-tetrahydro-4H-chromenes suggests that tetrahydrothiopyran derivatives may also exhibit biological activity . The reactivity of the (E)- and (Z)-oximes of 3,4-dimethyl-3-penten-2-one with butyl nitrite to form pyrazole and isoxazoline derivatives also provides insight into the reactivity of oxime groups in different stereochemical contexts .

Scientific Research Applications

Antimicrobial Activities

Tetrahydrothiopyran-4-one oxime and its derivatives have shown significant potential in antimicrobial activities. Gopalakrishnan, Thanusu, and Kanagarajan (2009) reported the synthesis of some diarylpiperidin/tetrahydrothiopyran/tetrahydropyran-4-one oximes, demonstrating excellent antibacterial and antifungal activities against various clinically isolated strains (Gopalakrishnan, M., Thanusu, J., & Kanagarajan, V., 2009).

Organocatalytic Asymmetric Synthesis

Mondal, Nandi, and Pan (2017) highlighted the importance of tetrahydrothiopyrans, including tetrahydrothiopyran-4-one oxime, in organocatalytic asymmetric synthesis. These compounds are significant in organic chemistry due to their high synthetic utility and presence in nature (Mondal, B., Nandi, S., & Pan, S., 2017).

Copper-Catalyzed Cyclization

Wu, Zhang, and Cui (2014) explored the use of copper-catalyzed cyclization of an oxime ester, including tetrahydrothiopyran-4-one oxime, to synthesize diverse heterocycles. This method offers a novel approach to creating complex molecular structures (Wu, Q., Zhang, Y., & Cui, S., 2014).

Conformational Studies

Tran et al. (2005) conducted synthesis and conformational studies on derivatives of tetrahydrothiopyran-4-one, providing insights into the structural characteristics of these compounds (Tran, K. et al., 2005).

Chemoselective Oxime Reactions

Agten et al. (2013) discussed the advantages of oxime reactions in peptides and proteins, emphasizing the chemoselectivity and stability of oxime linkages. This research underscores the relevance of oxime compounds, including tetrahydrothiopyopyran-4-one oxime, in biochemical applications (Agten, S. M. et al., 2013).

Colorimetric and Fluorogenic Detection

Kim et al. (2017) developed a meso-oxime-substituted probe for the detection of phosgene, showcasing the use of oxime structures in sensitive and rapid detection methods in analytical chemistry (Kim, T.-I. et al., 2017).

Aerobic Oxygenation and Cyclization

Huang et al. (2016) described a synthesis method involving copper-catalyzed aerobic oxygenation and cyclization of indoles with oxime acetates. This study highlights the utility of oxime compounds in innovative synthetic methodologies (Huang, H. et al., 2016).

Synthesis of Spiro-Fused Heterocyclic Systems

Holzer et al. (2003) reported the synthesis of a new heterocyclic system involving reactions with oxime compounds. This research contributes to the development of novel spiro-fused heterocyclic structures (Holzer, W. et al., 2003).

Epimerization in Piperidin-4-one Oximes

Srinivasan, Perumal, and Selvaraj (2004) explored the epimerization process in tetraarylpiperidin-4-one oximes, contributing to understanding the stereochemistry of such compounds (Srinivasan, M., Perumal, S., & Selvaraj, S., 2004).

Protein-Polysaccharide Conjugate Vaccines

Lees, Sen, and López-Acosta (2006) utilized oxime chemistry for the bioconjugation of proteins and polysaccharides in vaccine synthesis, demonstrating the versatility of oxime compounds in biomedical applications (Lees, A., Sen, G., & López-Acosta, A., 2006).

Safety And Hazards

Tetrahydrothiopyran-4-one oxime may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

N-(thian-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBAVVPGULZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285380
Record name N-Thian-4-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiopyran-4-one oxime

CAS RN

6309-59-7
Record name 6309-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Thian-4-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Gopalakrishnan, J Thanusu… - Journal of enzyme …, 2009 - Taylor & Francis
Some 2,6-diarylpiperidin/tetrahydrothiopyran/tetrahydropyran-4-one oximes were synthesized in dry media under microwave irradiation and were evaluated for their in vitro antibacterial …
Number of citations: 18 www.tandfonline.com
S Ando, S Kuroki - 2002 - books.google.com
… The synthesis of 2, 6-diarylpiperidines and the corresponding epimeric alcohols as well as the synthesis of tetrahydrothiopyran-4one oxime derivatives were reported, and the effect of …
Number of citations: 2 books.google.com
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… This is unexpected since tetrahydrothiopyran-4-one oxime has been reported to rearrange normally under these Beckmann conditions (RK Hill and D. ,4. Cullison, J. …
Number of citations: 0 www.sciencedirect.com
M Gopalakrishnan, J Thanusu, V Kanagarajan - Journal of the Korean Chemical …, 2008
Number of citations: 2

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